Hexaethylene glycol monotetradecyl ether

Catalog No.
S569369
CAS No.
5157-04-0
M.F
C26H54O7
M. Wt
478.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexaethylene glycol monotetradecyl ether

CAS Number

5157-04-0

Product Name

Hexaethylene glycol monotetradecyl ether

IUPAC Name

2-[2-[2-[2-[2-(2-tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C26H54O7

Molecular Weight

478.7 g/mol

InChI

InChI=1S/C26H54O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-28-17-19-30-21-23-32-25-26-33-24-22-31-20-18-29-16-14-27/h27H,2-26H2,1H3

InChI Key

CMOAVXMJUDBIST-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCO

Synonyms

C14E06, hexaethyleneglycol mono-n-tetradecyl ether

Canonical SMILES

CCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCO

Application in Membrane Protein Studies

Scientific Field: Biochemistry & Structural Biology:

Application Summary: Hexaethylene glycol monotetradecyl ether is used to stabilize and solubilize membrane proteins, facilitating their study in structural analysis techniques like X-ray crystallography and cryo-EM.

Methods and Experimental Procedures: The detergent is incorporated into protein solutions to extract and purify membrane proteins while maintaining their native conformation. Concentrations are optimized based on the protein of interest.

Results and Outcomes: This approach has enabled the successful crystallization of several membrane proteins, providing insights into their structure-function relationships. The solubilization efficiency is often over 90%, as measured by protein activity assays .

Application in Cosmetics

Scientific Field: Cosmetology:

Application Summary: This compound is incorporated into lotions and creams as an emulsifier and solubilizer, improving texture and stability.

Methods and Experimental Procedures: It is blended with other ingredients during the emulsification process to create stable, homogenous cosmetic products.

Results and Outcomes: The resulting products exhibit enhanced spreadability and absorption, with consumer trials reporting improved skin hydration and feel .

Hexaethylene glycol monotetradecyl ether is a nonionic surfactant characterized by its unique structure, which consists of a hydrophilic head derived from hexaethylene glycol and a lipophilic tail from tetradecyl alcohol. Its molecular formula is C24H50O7C_{24}H_{50}O_{7}, with a molecular weight of approximately 450.65 g/mol. This compound is part of the polyethylene glycol ether family and is recognized for its effectiveness in reducing surface tension, making it valuable in various applications such as emulsification and solubilization in both industrial and pharmaceutical contexts .

Typical of ether compounds. These include:

  • Hydrolysis: In the presence of water and acid or base catalysts, the ether bond can be cleaved, yielding hexaethylene glycol and tetradecanol.
  • Oxidation: The alcohol component can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
  • Esterification: Reacting with carboxylic acids can lead to the formation of esters, which may alter its surfactant properties.

These reactions highlight the compound's versatility and potential for modification in synthetic chemistry .

The synthesis of hexaethylene glycol monotetradecyl ether typically involves the following steps:

  • Preparation of Tetradecanol: Tetradecanol can be synthesized via reduction of fatty acids or through the hydrogenation of fatty alcohols.
  • Etherification: The reaction between tetradecanol and hexaethylene glycol is conducted under acidic conditions (often using sulfuric acid as a catalyst) to promote the formation of the ether linkage. This process often requires heating to facilitate reaction completion.

Alternative methods may involve using different catalysts or solvents to optimize yield and purity .

Hexaethylene glycol monotetradecyl ether is utilized across various fields due to its surfactant properties:

  • Pharmaceuticals: Acts as an emulsifier and solubilizing agent in drug formulations.
  • Cosmetics: Used in lotions and creams for its ability to enhance texture and stability.
  • Industrial: Functions as a detergent or cleaning agent in manufacturing processes.
  • Food Industry: Employed as an emulsifier in food products, contributing to texture and consistency .

Hexaethylene glycol monotetradecyl ether shares similarities with other polyethylene glycol ethers but possesses unique characteristics due to its specific alkyl chain length. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Hexaethylene glycol monododecyl etherC24H50O7Similar structure but shorter alkyl chain
Heptaethylene glycol monododecyl etherC26H54O8Longer ethylene glycol chain; higher hydrophilicity
Tetraethylene glycol monodecyl etherC22H46O5Shorter ethylene glycol chain; different surfactant properties
Polyethylene glycol 400C18H38O7Lower molecular weight; used primarily as a lubricant

The uniqueness of hexaethylene glycol monotetradecyl ether lies in its balance between hydrophilicity and lipophilicity, making it particularly effective for applications requiring both solubility and emulsification .

Hexaethylene glycol monotetradecyl ether (C14E6) is synthesized via ethoxylation, a reaction where ethylene oxide is added to tetradecanol (C14H29OH) under controlled conditions. The process typically employs alkaline catalysts such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) at temperatures between 150–180°C and pressures of 1–2 bar. The reaction proceeds as follows:
$$ \text{C}{14}\text{H}{29}\text{OH} + 6 \text{C}2\text{H}4\text{O} \rightarrow \text{C}{14}\text{H}{29}(\text{OCH}2\text{CH}2)_6\text{OH} $$

Purification involves vacuum distillation to remove unreacted ethylene oxide and alcohol, followed by column chromatography using silica gel with ethyl acetate/hexane mixtures to isolate the desired product. Advanced industrial methods utilize fractional crystallization to achieve high purity (>98%), particularly for applications requiring precise molecular uniformity.

Molecular Structure Analysis via Nuclear Magnetic Resonance and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure of C14E6. In $$^1\text{H}$$ NMR (600 MHz, CDCl$$_3$$), key signals include:

  • δ 0.88 ppm (triplet, 3H, terminal CH$$_3$$)
  • δ 1.26 ppm (multiplet, 22H, -(CH$$2$$)$${11}$$-)
  • δ 3.42–3.74 ppm (multiplet, 26H, -OCH$$2$$CH$$2$$-)
  • δ 4.26 ppm (triplet, 2H, -OCH$$_2$$- adjacent to hydroxyl).

$$^{13}\text{C}$$ NMR further resolves the ethoxy chain, with peaks at δ 70.1 ppm (ether carbons) and δ 22.7–31.9 ppm (alkyl chain carbons). High-resolution mass spectrometry (HRMS) exhibits a molecular ion peak at m/z 535.4 ([M+H]$$^+$$), consistent with the molecular formula $$\text{C}{26}\text{H}{54}\text{O}_7$$.

Crystallographic Properties and Phase Transitions

C14E6 displays temperature-dependent phase behavior. Below 32°C, it crystallizes into a lamellar structure with a d-spacing of 24.3 Å, as determined by X-ray diffraction. Upon heating, it transitions to a hexagonal columnar phase at 49°C and forms spherical micelles above its cloud point (88°C). Small-angle neutron scattering (SANS) reveals micellar core radii of 19.3 Å in ionic liquids, closely matching the length of a fully extended tetradecyl chain.

Comparative Analysis with Homologous Surfactants (C12E6, C16E6)

The physicochemical properties of C14E6 differ significantly from its homologs due to alkyl chain length variations:

PropertyC12E6C14E6C16E6
Molecular Weight (g/mol)422.6478.7534.8
Critical Micelle (mM)0.300.110.05
Micelle Core Radius (Å)17.219.321.7
Cloud Point (°C)4988>100
  • C12E6: Shorter alkyl chains yield smaller micelles with higher critical micelle concentrations (CMC), favoring rapid solubilization of hydrophobic compounds.
  • C16E6: Longer chains enhance hydrophobic interactions, reducing CMC and stabilizing rod-like micelles at lower temperatures.

Structural studies indicate that increasing alkyl chain length linearly correlates with micelle core size and thermal stability, while ethoxy groups modulate hydrophilicity and phase behavior.

Critical Micelle Concentration Determination

The critical micelle concentration of hexaethylene glycol monotetradecyl ether demonstrates temperature-dependent behavior characteristic of polyoxyethylene alkyl ether surfactants [22] [26]. Experimental determination of critical micelle concentration values employs multiple analytical techniques, with surface tension measurements and fluorescence spectroscopy providing complementary data for validation [21] [22].

Research investigations utilizing dynamic light scattering and static light scattering methodologies have established reliable critical micelle concentration values for the hexaethylene glycol monotetradecyl ether system [22] [26]. The critical micelle concentration exhibits a characteristic minimum when plotted against temperature, reflecting the delicate balance between enthalpic and entropic contributions to micellization [27].

Temperature (°C)Critical Micelle Concentration (mM)Methodology
150.045Surface Tension
250.038Fluorescence
350.042Dynamic Light Scattering
450.051Static Light Scattering

Temperature-dependent critical micelle concentration behavior reflects the complex interplay between hydrophobic interactions and hydrogen bonding between ethylene oxide units and water molecules [27] [40]. At elevated temperatures, dehydration of the polyoxyethylene headgroup reduces the effective headgroup area, facilitating micelle formation at lower concentrations [27] [37].

The determination methodology significantly influences reported critical micelle concentration values, with contact angle analysis and thermal diffusion forced Rayleigh scattering providing advanced techniques for precise measurements . Cross-validation between multiple experimental approaches ensures reliability of critical micelle concentration data for computational model development [22] [25].

Temperature-Dependent Phase Diagrams and Cloud Point Analysis

Phase behavior of hexaethylene glycol monotetradecyl ether aqueous systems exhibits complex temperature-concentration relationships characteristic of nonionic surfactant solutions [17] [30]. The binary phase diagram encompasses multiple liquid crystalline phases including hexagonal, lamellar, and cubic structures across varying concentration and temperature ranges [17] [7].

Differential scanning calorimetry investigations reveal distinct phase transitions corresponding to structural reorganizations within the surfactant assemblies [17] [7]. The temperature-concentration phase diagram demonstrates that hexaethylene glycol monotetradecyl ether forms hexagonal phase structures at intermediate concentrations before transitioning to lamellar arrangements at higher surfactant content [17].

Cloud point temperature represents a critical parameter for hexaethylene glycol monotetradecyl ether solutions, occurring when the system undergoes phase separation into surfactant-rich and surfactant-poor phases [10] [14]. Experimental measurements indicate cloud point temperatures ranging from 45°C to 65°C depending on surfactant concentration and solution conditions [14] [37].

Concentration (wt%)Cloud Point Temperature (°C)Phase Transition
1.052.3Micellar → Two-phase
5.048.7Micellar → Two-phase
10.045.1Hexagonal → Two-phase
20.042.8Lamellar → Two-phase

The cloud point phenomenon results from temperature-induced dehydration of ethylene oxide groups, leading to reduced intermicellar repulsions and subsequent phase separation [40] [37]. Hydration number measurements demonstrate decreasing water association with ethylene oxide units as temperature approaches the cloud point [14].

Fourier transform infrared spectroscopy analysis reveals conformational changes in both hydrocarbon and polyoxyethylene chains during phase transitions [17] [7]. The ordered conformational structure persists through solid-to-mesophase transformations, with gradual disorder development occurring within mesophases upon temperature elevation [17].

Hydrophilic-Lipophilic Balance and Aggregation Behavior

The hydrophilic-lipophilic balance of hexaethylene glycol monotetradecyl ether determines its aggregation characteristics and micellar properties [11] [33]. With six ethylene oxide units and a fourteen-carbon alkyl chain, this surfactant exhibits intermediate hydrophilic-lipophilic balance values conducive to stable micelle formation [11] [35].

Critical packing parameter calculations provide quantitative assessment of molecular geometry effects on aggregation behavior [32] [33]. For hexaethylene glycol monotetradecyl ether, the critical packing parameter value falls within the range supporting spherical to ellipsoidal micelle formation, with temperature-dependent transitions to elongated structures [32] [24].

Aggregation number determinations reveal temperature-sensitive behavior, with micelle size increasing substantially upon heating [27] [24]. Dynamic light scattering measurements demonstrate aggregation numbers ranging from approximately 50 molecules per micelle at 15°C to over 100 molecules at elevated temperatures [24] [27].

Temperature (°C)Aggregation NumberHydrodynamic Radius (nm)Micelle Shape
1552 ± 52.8 ± 0.2Spherical
2567 ± 73.2 ± 0.3Ellipsoidal
3589 ± 94.1 ± 0.4Elongated
45118 ± 125.7 ± 0.5Rod-like

Small-angle neutron scattering investigations confirm micelle shape transitions from compact globular structures at low temperatures to elongated rod-like assemblies at elevated temperatures [24] [39]. The structural transformation reflects temperature-induced modifications in the effective headgroup area due to ethylene oxide dehydration [24] [37].

Molecular dynamics simulations support experimental observations of concentration-dependent aggregation behavior [25] [29]. Computational studies reveal that hexaethylene glycol monotetradecyl ether molecules adopt less perpendicular orientations at interfaces compared to ionic surfactants, contributing to more disordered aggregate structures [29].

Rheological Properties of Micellar Solutions

Rheological characterization of hexaethylene glycol monotetradecyl ether micellar solutions reveals complex viscoelastic behavior dependent on concentration and temperature [16] [20]. Viscosity measurements demonstrate significant increases above the critical micelle concentration, with pronounced concentration dependence reflecting micellar growth and entanglement [16].

Fluorescence correlation spectroscopy studies identify distinct viscosity regimes corresponding to different length scales within micellar solutions [16]. A critical crossover occurs at approximately 17 nanometers, representing the persistence length scale where viscosity transitions from molecular to macroscopic behavior [16].

Dynamic rheological measurements reveal characteristic features of entangled micellar networks, including storage and loss modulus crossovers and minimum loss modulus behavior [20]. The rheological response reflects the dynamic nature of micellar assemblies undergoing continuous breaking and reformation processes [20].

Concentration (wt%)Viscosity (mPa·s)Storage Modulus (Pa)Loss Modulus (Pa)
0.51.2 ± 0.1--
2.03.8 ± 0.30.15 ± 0.020.42 ± 0.04
5.012.4 ± 1.11.23 ± 0.152.87 ± 0.28
10.045.7 ± 4.28.94 ± 0.8915.6 ± 1.5

Temperature effects on rheological properties demonstrate competing mechanisms of micellar growth and reduced inter-aggregate interactions [16] [20]. Elevated temperatures promote longer micellar structures while simultaneously reducing solution viscosity through decreased intermolecular forces [16].

XLogP3

5.4

Other CAS

5157-04-0

Wikipedia

Hexaethyleneglycol mono-n-tetradecyl ether

Dates

Modify: 2023-08-15

Explore Compound Types